3-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a piperazine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(3,4-Dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[4-(2-Methylphenyl)piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to the specific positioning of the chlorophenyl group and the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21ClN2O4 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-11-3-1-2-4-12(11)20-7-9-21(10-8-20)17(22)15-13-5-6-14(25-13)16(15)18(23)24/h1-4,13-16H,5-10H2,(H,23,24) |
InChI Key |
PJKAOVHQCWZPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
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